Benzyl-2,3,4,5,6-d5 chloride
CAS No.: 68661-11-0
Cat. No.: VC21109729
Molecular Formula: C7H7Cl
Molecular Weight: 131.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68661-11-0 |
|---|---|
| Molecular Formula | C7H7Cl |
| Molecular Weight | 131.61 g/mol |
| IUPAC Name | 1-(chloromethyl)-2,3,4,5,6-pentadeuteriobenzene |
| Standard InChI | InChI=1S/C7H7Cl/c8-6-7-4-2-1-3-5-7/h1-5H,6H2/i1D,2D,3D,4D,5D |
| Standard InChI Key | KCXMKQUNVWSEMD-RALIUCGRSA-N |
| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1[2H])[2H])CCl)[2H])[2H] |
| SMILES | C1=CC=C(C=C1)CCl |
| Canonical SMILES | C1=CC=C(C=C1)CCl |
Introduction
Chemical Properties and Structure
Molecular Structure and Composition
Benzyl-2,3,4,5,6-d5 chloride features a benzene ring with five deuterium atoms replacing the standard hydrogen atoms, and a chloromethyl group (-CH2Cl) attached to the ring. The molecular formula is C7H2ClD5 with a molecular weight of 131.61 g/mol . The compound's structure maintains the planar configuration of the benzene ring with the chloromethyl group extending outside this plane.
The selective deuteration pattern specifically targets the aromatic ring positions while leaving the methylene group unmodified. This strategic isotopic labeling creates a molecule that retains the chemical reactivity of the chloromethyl group while providing distinctive spectroscopic properties due to the deuterated aromatic ring.
Physical and Chemical Properties
Benzyl-2,3,4,5,6-d5 chloride exists as a liquid under standard conditions, with properties similar to non-deuterated benzyl chloride but with subtle differences due to the isotopic substitution. The compound demonstrates a calculated XLogP3 value of 2.3, indicating moderate lipophilicity . It contains one rotatable bond, which contributes to its conformational flexibility .
Table 1: Physical Properties of Benzyl-2,3,4,5,6-d5 Chloride
| Property | Value | Notes |
|---|---|---|
| Molecular Weight | 131.61 g/mol | Heavier than non-deuterated analog (126.58 g/mol) |
| XLogP3 | 2.3 | Indicates moderate lipophilicity |
| Rotatable Bond Count | 1 | Contributes to molecular flexibility |
| Physical State | Liquid | At standard temperature and pressure |
| CAS Number | 68661-11-0 | Registry identification number |
The compound exhibits solubility characteristics similar to conventional benzyl chloride, being soluble in common organic solvents such as ethanol, chloroform, and diethyl ether, but showing limited solubility in water. The deuterium labeling affects vibrational frequencies, resulting in slightly altered spectroscopic properties compared to the non-deuterated analog.
Synthesis and Preparation Methods
Laboratory Synthesis Routes
Benzyl-2,3,4,5,6-d5 chloride can be synthesized through several methodologies, with the most common approach involving the chlorination of benzyl-2,3,4,5,6-d5 alcohol. This reaction typically employs chlorinating agents such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under carefully controlled anhydrous conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group is replaced by chlorine.
The reaction conditions generally involve:
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Adding the chlorinating agent dropwise to a solution of benzyl-2,3,4,5,6-d5 alcohol in an appropriate solvent
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Maintaining temperatures around room temperature or slightly elevated (25-40°C)
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Ensuring anhydrous conditions to prevent side reactions
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Purification through distillation or chromatographic techniques
Industrial Production Methods
Industrial production of Benzyl-2,3,4,5,6-d5 chloride follows similar synthetic principles but implements scaled-up processes with optimized conditions. The industrial methodology focuses on:
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Using high-purity deuterated precursors to ensure isotopic enrichment
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Implementing precise temperature and pressure controls to maximize yield
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Employing specialized catalysts to enhance reaction efficiency
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Utilizing continuous flow processes for larger-scale production
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Implementing rigorous purification protocols to achieve high isotopic purity
Chemical Reactivity and Reactions
Nucleophilic Substitution Reactions
Benzyl-2,3,4,5,6-d5 chloride readily participates in nucleophilic substitution reactions at the benzylic position. The chlorine atom acts as a good leaving group, facilitating reactions with various nucleophiles:
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Reaction with hydroxide ions produces benzyl-2,3,4,5,6-d5 alcohol
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Reaction with ammonia or amines yields benzyl-2,3,4,5,6-d5 amines
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Reaction with thiols generates benzyl-2,3,4,5,6-d5 thioethers
These reactions typically occur under mild conditions in polar solvents such as water, alcohols, or dimethylformamide (DMF), often requiring heating to complete the substitution process.
Oxidation and Reduction Reactions
The compound undergoes oxidation reactions, particularly at the benzylic carbon. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3), which can transform the compound into benzyl-2,3,4,5,6-d5 alcohol or further to benzyl-2,3,4,5,6-d5 carboxylic acid, depending on reaction conditions.
Reduction reactions, often employing palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4), can reduce the compound to produce benzyl-2,3,4,5,6-d5. These transformations maintain the deuterium labeling pattern on the aromatic ring, making them valuable for tracking reaction pathways.
Table 2: Major Reaction Types and Products
| Reaction Type | Reagents | Products | Conditions |
|---|---|---|---|
| Nucleophilic Substitution | NaOH, NH3, RSH | Benzyl-2,3,4,5,6-d5 alcohol, amine, thioether | Polar solvents, moderate temperature |
| Oxidation | KMnO4, CrO3 | Benzyl-2,3,4,5,6-d5 alcohol, carboxylic acid | Acidic or basic conditions |
| Reduction | Pd/C, H2 or LiAlH4 | Benzyl-2,3,4,5,6-d5 | Room temperature or cooling required |
Scientific Research Applications
Applications in Organic Chemistry
Benzyl-2,3,4,5,6-d5 chloride serves as a critical tool in organic synthesis and mechanistic investigations. Its deuterium labeling provides distinct advantages:
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As a precursor for synthesizing other deuterated compounds
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For studying reaction mechanisms through isotope effects
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For investigating benzylation reactions with precise tracking of the benzyl group
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As an internal standard in quantitative analyses
Researchers leverage the compound to develop novel synthetic methodologies and to elucidate reaction pathways that would be difficult to study with non-deuterated analogs. The deuterium labeling enables clear differentiation between competing reaction pathways through mass spectrometric analysis of products.
Metabolic Studies and Biochemical Applications
In biochemical research, Benzyl-2,3,4,5,6-d5 chloride acts as a valuable tracer compound for studying metabolic pathways involving benzyl groups. The deuterium atoms provide a distinctive isotopic signature that can be tracked through complex biological transformations. This application is particularly important in:
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Drug metabolism studies
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Xenobiotic detoxification pathway investigations
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Enzyme mechanism elucidation
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Metabolite identification and quantification
Table 3: Research Applications in Biochemical Studies
| Application Area | Methodology | Key Findings | Significance |
|---|---|---|---|
| Drug Metabolism | Tracer studies in cellular systems | Enhanced tracking of metabolic transformations | Improved understanding of pharmacokinetics |
| Xenobiotic Processing | In vivo labeling experiments | Identification of novel detoxification pathways | Development of safer pharmaceutical agents |
| Enzyme Mechanisms | Kinetic isotope effect studies | Elucidation of rate-determining steps | Enhanced understanding of biochemical processes |
| Metabolomics | Mass spectrometry tracking | Improved detection of low-abundance metabolites | More comprehensive metabolic profiling |
Pharmaceutical Research and Development
In pharmaceutical development, Benzyl-2,3,4,5,6-d5 chloride contributes to the synthesis of deuterated drug candidates. These deuterated pharmaceuticals often exhibit improved metabolic stability and reduced toxicity compared to their non-deuterated counterparts. The strategic incorporation of deuterium can:
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Extend drug half-life by slowing metabolic degradation
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Reduce formation of toxic metabolites
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Enhance therapeutic index
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Provide intellectual property opportunities through deuterated analogs of existing drugs
The pharmaceutical industry has increasingly recognized the value of deuterium incorporation as a strategy for developing improved second-generation medications with enhanced pharmacokinetic profiles.
Industrial Applications
Use as a Reagent in Chemical Synthesis
Beyond research applications, Benzyl-2,3,4,5,6-d5 chloride finds use in industrial chemical synthesis as a specialized reagent. Its applications include:
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Production of deuterated reference standards for analytical chemistry
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Synthesis of deuterium-labeled intermediates for specialty chemicals
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Preparation of deuterated materials for advanced material science applications
The compound's selective deuteration pattern makes it particularly valuable for applications requiring specific isotopic labeling patterns.
Specialty Chemical Production
In the specialty chemicals sector, Benzyl-2,3,4,5,6-d5 chloride serves as a building block for high-value products including:
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Analytical standards for environmental monitoring
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Reference compounds for pharmaceutical quality control
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Specialized reagents for forensic applications
Table 4: Industrial Applications
| Sector | Application | Value Proposition |
|---|---|---|
| Analytical Chemistry | Reference standard production | Enhanced accuracy in quantitative analysis |
| Pharmaceutical | Quality control materials | Improved method validation procedures |
| Material Science | Advanced polymer development | Novel materials with distinctive properties |
| Forensic Science | Specialized analytical reagents | More reliable forensic determinations |
Comparison with Similar Compounds
Comparison with Non-deuterated Benzyl Chloride
While Benzyl-2,3,4,5,6-d5 chloride shares most chemical properties with non-deuterated benzyl chloride, several important differences exist:
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Slightly higher molecular weight (131.61 g/mol vs. 126.58 g/mol)
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Distinctive spectroscopic properties, particularly in NMR and mass spectrometry
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Kinetic isotope effects that may alter reaction rates in certain transformations
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Enhanced stability in certain chemical environments due to deuterium substitution
These differences, while subtle in many standard chemical reactions, become significant in specialized analytical applications and mechanistic studies.
Comparison with Other Deuterated Analogs
Several related deuterated compounds exhibit complementary properties to Benzyl-2,3,4,5,6-d5 chloride:
Table 5: Comparison with Related Deuterated Compounds
| Compound | Deuteration Pattern | Primary Applications | Key Differences |
|---|---|---|---|
| Benzyl-d7 chloride | Complete deuteration (ring and methylene) | Comprehensive isotope labeling studies | Different mass spectral fragmentation pattern |
| Benzyl-α,α-d2 chloride | Deuteration only at benzylic position | Mechanistic studies of benzylic reactivity | Focuses on benzylic position reactions |
| Benzyl-2,3,4,5,6-d5 cyanide | Same ring deuteration with cyanide instead of chloride | Metabolic tracing of different functional groups | Different reactivity profile due to cyanide group |
The specific deuteration pattern of Benzyl-2,3,4,5,6-d5 chloride makes it uniquely suited for applications where maintaining the reactivity of the benzylic position while providing isotopic labeling on the aromatic ring is required.
Future Research Directions
Emerging Applications
Several promising research directions for Benzyl-2,3,4,5,6-d5 chloride include:
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Development of deuterated pharmaceuticals with improved pharmacokinetic profiles
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Application in advanced imaging techniques for metabolic pathway visualization
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Integration into novel catalytic systems for selective transformations
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Utilization in materials science for creating specialty polymers with unique properties
Methodological Advances
Ongoing improvements in synthetic methodologies are likely to enhance the accessibility and utility of Benzyl-2,3,4,5,6-d5 chloride:
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Development of more efficient deuteration protocols with higher isotopic purity
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Creation of continuous flow synthesis methods for improved scalability
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Integration with emerging technologies such as photocatalysis and electrochemistry
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Exploration of new reaction pathways that leverage the compound's unique properties
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